

Application Notes and Protocols: Gp4G in 3D Skin Models

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Compound of Interest

Compound Name: Gp4G

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Introduction

Diguanosine tetraphosphate (**Gp4G**), a key energetic molecule derived from the salt-tolerant microorganism *Artemia salina*, has emerged as a promising active ingredient in dermatology and cosmetic science.[1][2] Its application in skin care is predicated on its ability to enhance cellular energy metabolism, protect against environmental stressors, and stimulate the synthesis of essential extracellular matrix (ECM) proteins.[3][4] Three-dimensional (3D) skin models, which closely mimic the structure and function of human skin, provide a robust platform for evaluating the efficacy of **Gp4G** in a physiologically relevant context.[5][6]

These application notes provide a comprehensive overview of the use of **Gp4G** in 3D skin models, including its mechanism of action, and detailed protocols for assessing its effects on skin cell viability, proliferation, and ECM production.

Mechanism of Action

Gp4G functions as a cellular energizer and signaling molecule. Upon entering skin cells, it is hydrolyzed to increase the intracellular concentration of adenosine triphosphate (ATP).[7] This elevation in cellular energy contributes to enhanced metabolic activity and cellular function. The increased extracellular and intracellular ATP can then activate purinergic receptors, such as P2Y G-protein coupled receptors, on the surface of fibroblasts and keratinocytes.[1][8] This activation triggers downstream signaling cascades, including the mitogen-activated protein

kinase (MAPK/ERK) pathway, which ultimately leads to the upregulation of genes responsible for the synthesis of key dermal proteins like collagen.[\[1\]](#)

Key Applications in 3D Skin Models

- Anti-Aging: Evaluation of **Gp4G**'s ability to increase the production of collagen, elastin, and other ECM components, leading to improved skin firmness and elasticity.
- Skin Rejuvenation: Assessment of **Gp4G**'s impact on fibroblast proliferation and metabolic activity, contributing to a revitalized skin appearance.
- Protection against Environmental Stress: Investigating the protective effects of **Gp4G** against UV-induced damage and other external aggressors.[\[2\]](#)

Quantitative Data Summary

The following tables summarize the quantitative effects of **Gp4G** and Artemia salina extract observed in various skin models.

Table 1: Effect of Artemia salina Extract on Fibroblast Function

Parameter	Treatment	Result	Source
Cell Proliferation	Fractions of Artemia salina extract	Up to 40% increase	[3]
Cellular Senescence	Fractions of Artemia salina extract	Up to 50% reduction in senescence-associated β -Galactosidase activity	[3] [4]
Collagen I mRNA Expression	Fraction 5 of Artemia salina extract	2.19-fold increase relative to β -actin	[3]
Collagen I mRNA Expression	Fraction 7 of Artemia salina extract	1.31-fold increase relative to β -actin	[3]

Table 2: Effects of **Gp4G** and Analogs on Cellular and Tissue Parameters

| Parameter | Model System | Treatment | Result | Source | | :--- | :--- | :--- | :--- | | Intracellular ATP Concentration | HeLa Cells | **Gp4G** | 38% increase | | | Collagen Production | Human Macrophage Culture | ATP-vesicles | ~100% (2-fold) increase [\[\[7\]](#) | | Dermal Thickness | Male Mice | **Gp4G** in hyalurosomes | Significant increase [\[\[9\]](#) | | Skin Elasticity | Human Clinical Study (45-54 years age group) | Fish-derived hydrolyzed collagen | 10-20% improvement [\[\[8\]](#) | | Skin Wrinkles | Human Clinical Study | Fish-derived hydrolyzed collagen | 24% reduction in wrinkle score [\[\[8\]](#) |

Experimental Protocols

Herein are detailed protocols for key experiments to assess the efficacy of **Gp4G** in 3D skin models.

Cell Viability and Proliferation (MTT Assay)

This protocol is adapted for use with commercially available 3D reconstructed human epidermis models.

Objective: To determine the effect of **Gp4G** on the viability and proliferation of keratinocytes within a 3D skin model.

Materials:

- 3D Reconstructed Human Epidermis (RHE) models in culture inserts
- Assay medium provided by the RHE model manufacturer
- **Gp4G** stock solution (dissolved in a suitable vehicle, e.g., sterile water or PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL in DMEM)
- Isopropanol
- Phosphate-buffered saline (PBS)
- 24-well plates

- Microplate reader

Procedure:

- Upon receipt, place the RHE models in a 6-well plate containing pre-warmed assay medium and equilibrate overnight in a humidified incubator at 37°C with 5% CO₂.
- Prepare different concentrations of **Gp4G** in the assay medium. Include a vehicle control (medium with the same concentration of the solvent used for **Gp4G**) and an untreated control.
- Replace the medium with the **Gp4G**-containing medium or control medium. Treat the tissues for the desired time period (e.g., 24, 48, or 72 hours).
- At the end of the treatment period, wash the tissues with PBS.
- Transfer each tissue insert to a well of a 24-well plate containing 0.5 mL of MTT solution.
- Incubate for 3 hours in the dark at 37°C with 5% CO₂.
- After incubation, carefully remove the tissue inserts from the MTT solution.
- Place each insert into a new well of a 24-well plate containing 2 mL of isopropanol to extract the formazan crystals.
- Seal the plate and shake on an orbital shaker for 2 hours at room temperature, protected from light.
- Transfer 200 µL of the isopropanol extract from each well to a 96-well plate.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control.

Quantification of Extracellular Matrix Proteins by Immunohistochemistry (IHC)

This protocol is for the immunofluorescent staining of Collagen Type I in cryosections of 3D full-thickness skin models.

Objective: To visualize and quantify the expression of Collagen Type I in the dermal equivalent of a 3D skin model following treatment with **Gp4G**.

Materials:

- 3D full-thickness skin models
- **Gp4G** treatment medium and control medium
- 4% Paraformaldehyde (PFA) in PBS
- 30% Sucrose in PBS
- Optimal Cutting Temperature (OCT) compound
- Cryostat
- Gelatin-coated slides
- Blocking buffer (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS)
- Primary antibody: Rabbit anti-Collagen I (e.g., Abcam ab270993, use at 1:500 dilution)[[10](#)]
- Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Mounting medium
- Fluorescence microscope

Procedure:

- Treat the 3D skin models with **Gp4G** as described in the MTT assay protocol.

- At the end of the treatment, fix the models in 4% PFA for 30 minutes at 37°C.
- Infiltrate the fixed tissues with 30% sucrose in PBS overnight at 4°C.
- Embed the tissues in OCT compound and snap-freeze in liquid nitrogen.
- Cut 10 µm thick sections using a cryostat and mount on gelatin-coated slides.
- Air-dry the sections for 30 minutes at room temperature.
- Wash the sections three times for 10 minutes each in PBS.
- Permeabilize and block non-specific binding by incubating the sections in blocking buffer for 1 hour at room temperature in a humidified chamber.
- Incubate with the primary anti-Collagen I antibody diluted in incubation buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) overnight at 4°C.
- Wash the sections three times for 10 minutes each in PBS.
- Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
- Wash the sections three times for 10 minutes each in PBS in the dark.
- Counterstain with DAPI for 10 minutes.
- Wash the sections three times for 10 minutes each in PBS in the dark.
- Mount the slides with an appropriate mounting medium.
- Visualize the staining using a fluorescence microscope. Quantify the fluorescence intensity of Collagen I staining using image analysis software (e.g., ImageJ).

Gene Expression Analysis by RT-qPCR

Objective: To quantify the mRNA expression levels of key extracellular matrix genes (COL1A1, ELN, VCAN) in 3D skin models after **Gp4G** treatment.

Materials:

- 3D full-thickness skin models
- **Gp4G** treatment medium and control medium
- RLT lysis buffer (Qiagen) with β -mercaptoethanol
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- DNase I
- cDNA synthesis kit
- SYBR Green qPCR master mix
- qPCR instrument
- Primers for target genes (see Table 3)

Procedure:

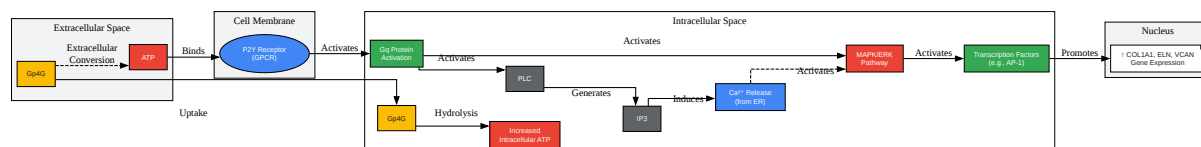
- Treat the 3D skin models with **Gp4G**.
- At the end of the treatment period, wash the models with PBS.
- Homogenize the tissue in RLT lysis buffer using a bead mill or rotor-stator homogenizer.
- Extract total RNA using an RNA extraction kit according to the manufacturer's instructions, including an on-column DNase digestion step.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
- Synthesize cDNA from 1 μ g of total RNA using a cDNA synthesis kit.
- Perform qPCR using SYBR Green master mix and gene-specific primers. A typical reaction setup is 10 μ L SYBR Green master mix, 1 μ L forward primer (10 μ M), 1 μ L reverse primer (10 μ M), 2 μ L cDNA, and 6 μ L nuclease-free water.

- Use a standard thermal cycling protocol: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
- Perform a melt curve analysis to ensure primer specificity.
- Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing to a housekeeping gene such as GAPDH.

Table 3: Human Primer Sequences for RT-qPCR

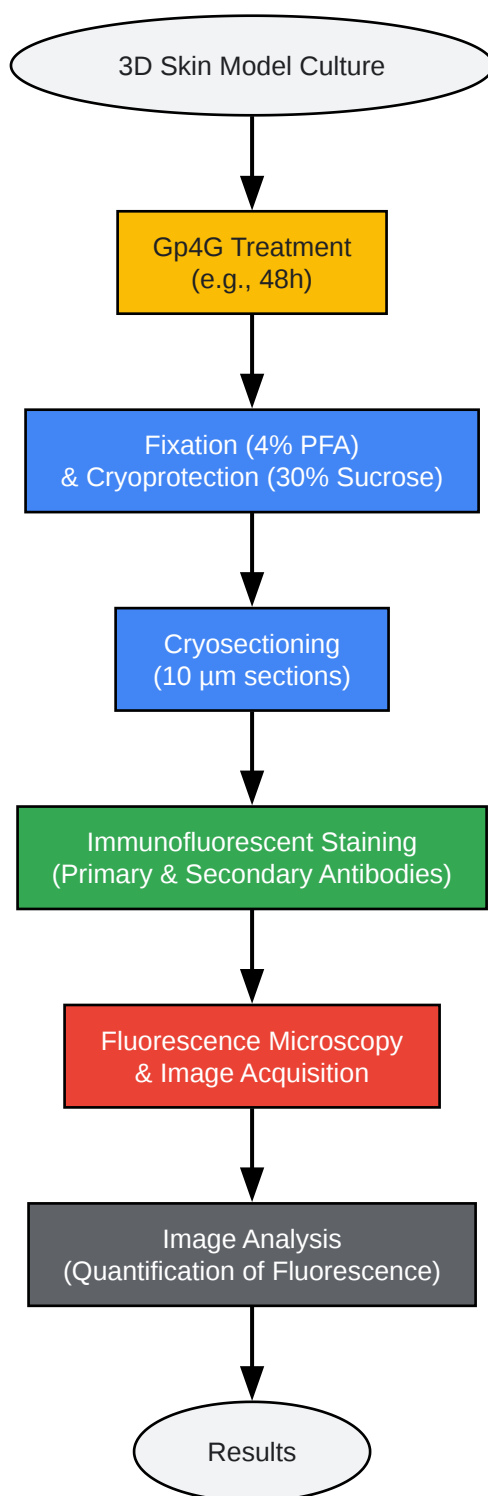
Gene	Forward Primer (5' - 3')	Reverse Primer (5' - 3')	Source
COL1A1	TCTGCGACAACGGC AAGGTG	GACGCCGGTGGTTT CTTGGT	[11]
ELN	GGTGGTATTGGAGG AGTTCAAG	GTTGGCCTTGAGCT TCATCT	(Designed based on published sequences)
VCAN	AGGACAGCGGCTC ATCACT	GTAGGCGAGGTCCA GGATGT	(Designed based on published sequences)
GAPDH	GTGGTCTCCTCTGA CTTCAACA	CTCTTCCTCTTGCT CTCTTGCT	[12]

Visualizations



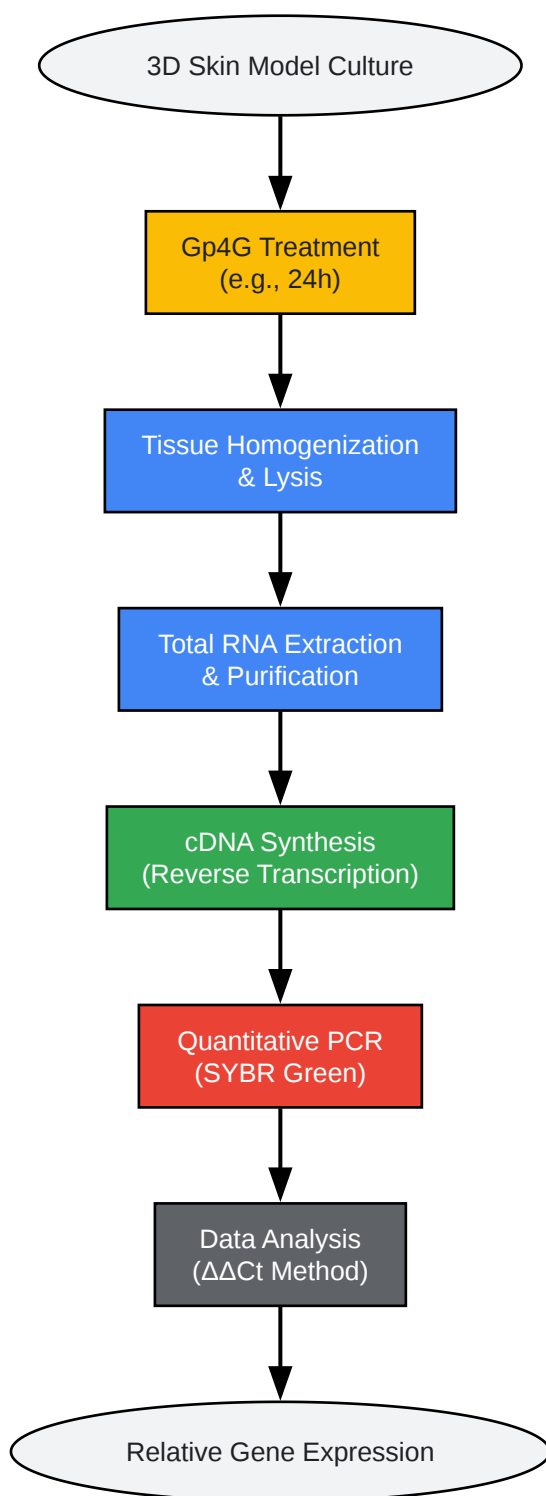
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Caption: **Gp4G** signaling pathway in fibroblasts leading to increased ECM gene expression.



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Caption: Experimental workflow for Immunohistochemistry (IHC) analysis.



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Caption: Experimental workflow for RT-qPCR analysis.

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